6-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
6-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are often studied for their potential pharmacological properties, including their roles as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 4-methoxyphenyl and 4-phenylpiperazin-1-yl groups can be done via nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the pyrimidinone core or the piperazine ring, potentially altering the compound’s bioactivity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent for conditions like cancer, neurological disorders, or infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor antagonism: Blocking receptor sites on cells, inhibiting signal transduction pathways.
Pathways involved: Could include pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
- 6-(4-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one
Uniqueness
6-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the phenyl group on the piperazine ring could influence its binding affinity and selectivity for certain biological targets.
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H22N4O2/c1-27-18-9-7-16(8-10-18)19-15-20(26)23-21(22-19)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,22,23,26) |
InChI Key |
KCULHHZIGAWRQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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